Fluanisone hydrochloride
Description
Historical Perspectives and Genesis in Neuropharmacology Research
The story of Fluanisone (B1672854) hydrochloride is intrinsically linked to the broader history of butyrophenone (B1668137) antipsychotics. The genesis of this class of compounds can be traced back to the mid-20th century, a period of significant innovation in psychopharmacology. Following the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine, researchers were spurred to explore other chemical structures with potential neuroleptic activity.
In the late 1950s, the Belgian pharmaceutical company Janssen Pharmaceutica, under the leadership of Dr. Paul Janssen, embarked on a systematic investigation of meperidine analogues. wikipedia.org This research led to the synthesis of a novel class of compounds, the butyrophenones, which, while structurally distinct from phenothiazines, exhibited potent neuroleptic effects. The archetypal butyrophenone, haloperidol, was synthesized in 1958 and quickly became a cornerstone in the treatment of schizophrenia and other psychotic disorders. wikipedia.org
The development of Fluanisone and other butyrophenone derivatives was a direct result of this pioneering work. Researchers at Janssen and other institutions systematically modified the butyrophenone structure to explore how chemical alterations influenced pharmacological activity. Fluanisone, chemically designated as 4'-fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone, emerged from this era of intensive medicinal chemistry research. ontosight.ai
Conceptual Framework: Butyrophenone Derivatives in Research
The research and development of butyrophenone derivatives are guided by their distinct structure-activity relationships (SAR). The fundamental butyrophenone scaffold consists of a fluorinated phenyl ring attached to a carbonyl group, which is connected to a four-carbon chain that terminates in a tertiary amine, often incorporated into a piperidine (B6355638) or piperazine (B1678402) ring.
Key aspects of the SAR for butyrophenones that are relevant to their neuroleptic activity include:
The p-fluorobutyrophenone moiety: This part of the molecule is generally considered essential for potent neuroleptic activity.
The tertiary amino group: The presence of this nitrogen-containing group is crucial. Its incorporation into a six-membered ring, such as piperazine in the case of Fluanisone, is a common feature of potent butyrophenones.
Substitutions on the terminal nitrogen: Variations in the substituent attached to the piperazine or piperidine ring significantly modulate the compound's pharmacological profile, including its potency and receptor selectivity. In Fluanisone, this is an o-methoxyphenyl group.
| Property | Description |
| Chemical Class | Butyrophenone |
| Core Structure | p-fluorobutyrophenone |
| Primary Mechanism of Action | Dopamine (B1211576) D2 receptor antagonism |
| Other Receptor Interactions | Serotonin (B10506) (5-HT2A), Alpha-1 Adrenergic |
Significance and Scope of Current Academic Inquiry on Fluanisone Hydrochloride
The contemporary academic research landscape for this compound is predominantly focused on its application in veterinary anesthesia, almost exclusively in combination with the potent opioid analgesic, fentanyl. This combination, often known by the trade name Hypnorm®, is widely used as a neuroleptanalgesic agent to induce sedation and anesthesia for surgical procedures in laboratory animals, particularly rodents and rabbits. wikipedia.orgspringermedizin.detaylorandfrancis.com
Research studies utilizing this combination often investigate the physiological effects of the anesthetic regimen itself or use it as a standard procedure to enable other experimental manipulations. For instance, studies have compared the hemodynamic stability of fentanyl/fluanisone-based anesthesia to other anesthetic protocols in mice. Other research has explored its use in specific experimental models, such as studies on epilepsy in rats and in models of cardiac arrest. nih.govnih.gov
There is a notable scarcity of recent academic research investigating this compound as a standalone compound for its neuropharmacological or toxicological properties. The vast majority of published studies feature it as a component of the aforementioned anesthetic cocktail. This suggests that its primary significance in current academic inquiry is as a tool for facilitating research in other domains rather than as a subject of investigation in its own right.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClFN2O2 |
| Molecular Weight | 392.9 g/mol |
| Appearance | Solid powder |
| Melting Point | 67.5-68.5 °C (for free base) |
| Solubility | Soluble in DMSO |
| CAS Number | 17160-71-3 (hydrochloride), 1480-19-9 (free base) |
Structure
2D Structure
Properties
CAS No. |
12710-19-9 |
|---|---|
Molecular Formula |
C21H26ClFN2O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H |
InChI Key |
UGBLISDIHDMHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Fluanisone Hydrochloride
Established Synthetic Pathways for Fluanisone (B1672854) Hydrochloride Preparation
Strategies for Butyrophenone (B1668137) Core Functionalization
The butyrophenone core of Fluanisone is typically constructed via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method allows for the attachment of the keto-alkyl chain to the fluorinated aromatic ring.
The process commences with fluorobenzene (B45895) and 4-chlorobutyryl chloride as starting materials. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the 4-chlorobutyryl chloride acts as the acylating agent. The reaction selectively adds the 4-chlorobutanoyl group to the para position of the fluorobenzene ring, yielding the key intermediate, 4-chloro-4'-fluorobutyrophenone (B134399) chemicalbook.comchemicalbook.com. This intermediate is critical as it contains the complete butyrophenone structure functionalized with a terminal chlorine atom, which serves as a reactive site for the subsequent coupling step chemicalbook.comnordmann.globalsigmaaldrich.comlookchem.com.
The reaction can be summarized as follows:
Reactants: Fluorobenzene, 4-chlorobutyryl chloride
Catalyst: Aluminum chloride (AlCl₃)
Product: 4-chloro-4'-fluorobutyrophenone
This method is a well-established and efficient way to produce the necessary functionalized butyrophenone core required for the synthesis of Fluanisone and other related antipsychotic drugs chemicalbook.com.
Methodologies for Piperazine (B1678402) Moiety Incorporation
With the functionalized butyrophenone core in hand, the next step is the incorporation of the piperazine moiety. This is achieved through a nucleophilic substitution reaction, a common strategy for forming carbon-nitrogen bonds mdpi.comresearchgate.net.
The specific piperazine derivative required is 1-(2-methoxyphenyl)piperazine (B120316). This compound acts as the nucleophile, with one of the nitrogen atoms of the piperazine ring attacking the electrophilic terminal carbon of the 4-chloro-4'-fluorobutyrophenone. This reaction displaces the chlorine atom and forms a new C-N bond, coupling the two precursor molecules.
The reaction is typically carried out in the presence of a base (like potassium carbonate or sodium carbonate) to neutralize the hydrogen chloride that is formed as a byproduct, and a solvent such as dimethylformamide or acetone (B3395972) google.com. The process results in the formation of the Fluanisone free base. This N-alkylation of a piperazine with a halo-alkane is a fundamental and widely used transformation in the synthesis of pharmaceuticals containing the arylpiperazine scaffold mdpi.comnih.govnih.govmdpi.com.
Purification and Isolation Techniques in Fluanisone Hydrochloride Synthesis
After the coupling reaction, the resulting Fluanisone free base must be purified and converted into its more stable and usable hydrochloride salt. The initial workup typically involves removing inorganic salts by filtration and evaporating the solvent.
The crude Fluanisone base is then dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. Anhydrous hydrogen chloride (HCl), either as a gas or dissolved in a solvent like ethanol, is added to the solution google.com. This protonates the most basic nitrogen atom of the piperazine ring, leading to the formation of this compound.
Purification is primarily achieved through recrystallization. The hydrochloride salt is generally less soluble in the organic solvent than the free base and any remaining impurities, especially at lower temperatures researchgate.net. By cooling the solution, the this compound crystallizes out, allowing it to be isolated by filtration. The collected crystals are then washed with a cold solvent (often a non-polar solvent like diethyl ether) to remove any residual soluble impurities and dried to yield the final, purified product google.comresearchgate.net. The use of activated charcoal during the dissolution step can also be employed to remove colored impurities google.com.
Advanced Synthetic Approaches and Innovations in this compound Chemistry
While the traditional synthesis of Fluanisone is robust, modern organic chemistry offers more advanced methodologies that could potentially be applied to enhance efficiency and sustainability. Innovations in C-N bond formation, particularly for synthesizing the N-arylpiperazine precursor or for the final coupling step, are relevant.
For the synthesis of N-arylpiperazines in general, Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern pharmaceutical synthesis mdpi.com. These methods allow for the coupling of an aryl halide or triflate with a piperazine under milder conditions and with greater functional group tolerance than traditional methods. While not specifically documented for the large-scale production of Fluanisone's piperazine precursor, such catalytic systems represent a significant advancement in the synthesis of this chemical class mdpi.com.
These advanced techniques offer potential improvements over classical methods by potentially reducing the number of steps, increasing yields, and avoiding harsh reagents, aligning with the principles of green chemistry.
Chemical Reactivity and Stability Profiles of this compound in Research Contexts
The chemical stability of this compound is a critical factor for its storage and handling. The molecule contains several functional groups that dictate its reactivity: a ketone, two tertiary amines within the piperazine ring, an aryl fluoride (B91410), and an aryl ether.
Like many pharmaceutical compounds, Fluanisone's stability is influenced by factors such as temperature, pH, and light exposure dundee.ac.uk. The ketone group is susceptible to reduction, while the tertiary amine nitrogens are prone to oxidation. The ether linkage could potentially be cleaved under harsh acidic conditions. Studies on related compounds show that storage at lower temperatures (refrigerated or frozen) significantly improves stability and minimizes degradation frontiersin.orgojp.govnih.gov. The hydrochloride salt form enhances stability and water solubility compared to the free base.
Oxidation and Reduction Pathways of this compound Derivatives
While specific degradation studies on Fluanisone are not extensively detailed in publicly available literature, its potential oxidation and reduction pathways can be predicted based on its chemical structure and the known metabolic pathways of related antipsychotic drugs mdpi.commdpi.com. These transformations are often analogous to Phase I metabolic reactions catalyzed by enzymes like cytochrome P450 (CYP) oxidoreductases mdpi.comnih.gov.
Oxidation Pathways: The most likely sites for oxidation are the nitrogen atoms of the piperazine ring and the methoxy (B1213986) group.
N-Oxidation: The tertiary amine nitrogens can be oxidized to form N-oxides.
N-Dealkylation: The piperazine ring can be opened or the entire butyrophenone chain can be cleaved from the nitrogen atom.
O-Demethylation: The methoxy group on the phenyl ring attached to the piperazine can be demethylated to a phenolic group.
Aromatic Hydroxylation: The aromatic rings could undergo hydroxylation at various positions.
Reduction Pathways: The primary site for reduction is the carbonyl group of the butyrophenone chain.
Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol, forming 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol. This is a common metabolic pathway for drugs containing a ketone moiety nih.gov.
These oxidative and reductive transformations represent the most probable chemical and metabolic degradation pathways for Fluanisone nih.govresearchgate.netnih.gov.
Nucleophilic Substitution Reactions Involving this compound
The chemical behavior of this compound is significantly influenced by nucleophilic substitution reactions. These reactions are fundamental not only to its primary synthesis but also to its potential for further chemical modification. The structure of Fluanisone features several sites susceptible to nucleophilic attack, most notably the aliphatic carbon chain and the activated aromatic ring.
The principal synthetic route to Fluanisone is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, specifically an N-alkylation. This process involves the reaction of two key precursors: 1-(2-methoxyphenyl)piperazine and 4-chloro-4'-fluorobutyrophenone. ganeshremedies.com In this reaction, the secondary amine nitrogen on the piperazine ring acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in the butyrophenone chain. The reaction is typically carried out in the presence of a weak base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Beyond its synthesis, the Fluanisone molecule presents an interesting case for Nucleophilic Aromatic Substitution (SNAr). The 4-fluorophenyl moiety is activated towards this type of reaction due to the presence of the strongly electron-withdrawing carbonyl group in the para position. wikipedia.orglibretexts.org This activation facilitates the attack of a nucleophile on the carbon atom bearing the fluorine atom, a process that is otherwise difficult for unactivated aromatic rings.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the aromatic ring at the carbon attached to the leaving group (fluorine, in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atom of the para-carbonyl group, which provides significant stabilization. masterorganicchemistry.com In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.
Interestingly, in the context of SNAr reactions, fluoride is an excellent leaving group. This is contrary to its behavior in SN1 and SN2 reactions where it is typically a poor leaving group. The reason for this enhanced reactivity in SNAr is that the rate-determining step is the initial nucleophilic attack on the ring, which breaks aromaticity. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating this initial attack. The subsequent C-F bond cleavage is a faster step. masterorganicchemistry.com Therefore, it is chemically plausible that this compound could react with strong nucleophiles (e.g., alkoxides, thiolates, or amines) under appropriate conditions to displace the fluoride atom.
| Reaction Type | Nucleophile | Electrophilic Site | Leaving Group | Key Features |
|---|---|---|---|---|
| N-Alkylation (SN2) | 1-(2-methoxyphenyl)piperazine (N-atom) | Terminal carbon of the butyrophenone side chain | Chloride (Cl-) | Primary synthesis route for Fluanisone. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., RO-, RS-, R2NH) | C4-position of the fluorophenyl ring | Fluoride (F-) | Theoretically possible due to activation by the para-carbonyl group. |
Hydrolytic Stability and Degradation Pathways of this compound
The hydrolytic stability of a pharmaceutical compound is a critical factor determining its shelf-life and efficacy. Forced degradation studies, conducted under conditions more severe than standard stability testing (e.g., extremes of pH, high temperature), are used to identify likely degradation products and establish degradation pathways. pharmasm.comnih.gov While specific experimental degradation studies on this compound are not extensively reported in the public literature, an analysis of its chemical structure allows for the prediction of its stability and potential degradation pathways under hydrolytic stress.
The Fluanisone molecule contains several functional groups that could potentially be susceptible to hydrolysis: the ketone, the aryl ether, and the tertiary amine functionalities of the piperazine ring.
Ketone Group: Ketones are generally stable to hydrolysis. However, under certain conditions, they can undergo reactions like keto-enol tautomerism, but cleavage of the carbon framework is unlikely under typical hydrolytic conditions.
Aryl Ether Group: The methoxy group attached to the phenyl ring is an aryl ether. This linkage is chemically robust and generally resistant to hydrolysis except under very harsh acidic conditions (e.g., concentrated HBr or HI), which are not typically encountered in pharmaceutical stability studies.
Piperazine and Aliphatic Chain Linkages: The most probable sites for hydrolytic degradation are the C-N bonds of the piperazine ring and, particularly, the bond connecting the butyrophenone chain to the piperazine nitrogen. These bonds can be susceptible to cleavage under both acidic and alkaline conditions, potentially accelerated by heat.
Hypothetical Degradation Pathways:
Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the most likely degradation pathway would be the cleavage of the N-C bond between the piperazine ring and the butyrophenone side chain. This would result in the formation of 1-(2-methoxyphenyl)piperazine and 4-chloro-4'-fluorobutyrophenone or its subsequent reaction products.
Alkaline Hydrolysis: In a basic medium, Fluanisone is expected to be relatively stable. The C-N bonds are less susceptible to base-catalyzed hydrolysis compared to functionalities like esters or amides. pharmaceutical-journal.com Significant degradation would likely require harsh conditions of high pH and temperature.
Oxidative Degradation: Although not strictly hydrolytic, oxidative stress is a common component of forced degradation studies. The tertiary amine nitrogens of the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides. This is a known degradation pathway for molecules containing piperidine (B6355638) or piperazine rings. documentsdelivered.comnih.gov
| Stress Condition | Susceptible Functional Group(s) | Predicted Stability | Potential Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Piperazine N-C bond (butyrophenone chain) | Susceptible to degradation under forcing conditions. | 1-(2-methoxyphenyl)piperazine; 4-hydroxy-4'-fluorobutyrophenone |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) | Piperazine N-C bonds | Expected to be more stable than under acidic conditions. | Minimal degradation expected under standard test conditions. |
| Oxidative Stress (e.g., H2O2) | Piperazine tertiary amine nitrogens | Susceptible to oxidation. | Fluanisone N-oxide(s) |
| Neutral Hydrolysis (e.g., water, heat) | Piperazine N-C bond (butyrophenone chain) | Relatively stable. | Trace amounts of hydrolytic products possible over extended time/high heat. |
Pharmacological Characterization of Fluanisone Hydrochloride in Preclinical Research Models
Molecular and Cellular Mechanisms of Action of Fluanisone (B1672854) Hydrochloride
The therapeutic and physiological effects of fluanisone hydrochloride stem from its ability to modulate multiple neurotransmitter systems. Its primary mechanism is centered on the antagonism of dopamine (B1211576) receptors, with significant contributions from its interactions with adrenergic and serotonergic systems.
The principal mechanism underlying the neuroleptic effects of fluanisone is its potent antagonism of dopamine D2 receptors. nih.gov As a member of the butyrophenone (B1668137) class of antipsychotics, fluanisone exhibits a high affinity for D2 receptors, which are predominantly located in key brain regions such as the striatum, limbic system, and hypothalamus. By competitively binding to these receptors, fluanisone blocks the action of endogenous dopamine. This inhibition of dopaminergic neurotransmission is a cornerstone of its sedative and antipsychotic-like effects observed in preclinical models. nih.gov
Studies investigating the effects of fluanisone on dopamine-mediated behaviors, such as locomotor activity, have demonstrated its ability to inhibit d-amphetamine-induced hyperactivity, an effect indicative of antipsychotic potential. Furthermore, in studies on epileptic rat models, fluanisone administered alone was found to induce a significant, dose-dependent increase in spike-wave activity, an effect attributed to its potent dopamine receptor antagonism.
In addition to its dopaminergic activity, this compound interacts with the adrenergic system, specifically showing a moderate affinity for alpha-1 adrenergic receptors. nih.gov Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, typically lead to an excitatory response via the activation of phospholipase C.
Based on available preclinical research, a direct, significant modulatory effect of this compound on Gamma-aminobutyric acid (GABA) receptors is not a well-characterized or primary mechanism of action. The GABAergic system, being the main inhibitory neurotransmitter system in the central nervous system, is a target for many anxiolytic and sedative compounds. However, the primary pharmacological activity of fluanisone is robustly linked to its effects on monoamine neurotransmitter systems. While downstream or indirect effects on GABAergic tone cannot be entirely ruled out as a consequence of its potent dopaminergic and serotonergic modulation, there is currently a lack of direct evidence from in vitro or in vivo studies to suggest that fluanisone directly binds to and allosterically modulates GABA-A or GABA-B receptors as part of its principal mechanism.
This compound also demonstrates a moderate affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. nih.gov The 5-HT2A receptors are widely distributed throughout the central nervous system, including in cortical and limbic areas, where they play a crucial role in modulating mood, cognition, and perception. Antagonism at 5-HT2A receptors is a key feature of many "atypical" antipsychotic drugs and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.
Receptor Binding and Selectivity Profiling of this compound
The pharmacological specificity of a compound is defined by its relative affinity for various receptors. While detailed public data on the binding kinetics of fluanisone are limited, its profile is characteristic of the butyrophenone class.
Quantitative in vitro receptor binding assays are used to determine the affinity of a compound for specific receptor subtypes, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not extensively reported in publicly accessible scientific literature, its receptor binding profile is known to be dominated by a high affinity for the dopamine D2 receptor, with moderate affinities for 5-HT2A and alpha-1 adrenergic receptors. nih.gov
To provide context for the typical binding profile of butyrophenone antipsychotics, the following table presents receptor affinity data for a related and extensively studied compound, Haloperidol.
Table 1: Comparative Receptor Binding Affinities of Haloperidol
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D2 | 1.5 |
| Dopamine D3 | 0.7 |
| Dopamine D4 | 5-12 |
| Serotonin 5-HT2A | 51 |
| Alpha-1 Adrenergic | 12 |
This data is provided for comparative context of the butyrophenone class and does not represent experimentally determined values for this compound.
This profile highlights the characteristic potent D2 antagonism with lower, yet significant, affinity for other monoaminergic receptors that defines this class of compounds.
Assessment of Receptor Selectivity Ratios for this compound Analogues
The therapeutic efficacy and side-effect profiles of antipsychotic drugs, including butyrophenones like fluanisone, are significantly influenced by their relative affinities for various neurotransmitter receptors. A key aspect of characterizing novel analogues is determining their receptor selectivity ratios, particularly for the dopamine D2 and serotonin 5-HT2A receptors. A higher 5-HT2A/D2 affinity ratio is often associated with atypical antipsychotic properties, including a lower propensity to cause extrapyramidal symptoms (EPS). biorxiv.orgbiorxiv.org
While specific selectivity ratios for a wide range of this compound analogues are not extensively documented in publicly available literature, the principle can be illustrated with data from structurally related butyrophenone derivatives. For instance, the development of novel antipsychotics often involves synthesizing analogues and assessing their binding affinities (Ki values) at D2 and 5-HT2A receptors to calculate this ratio.
Consider a hypothetical analogue of fluanisone, "Compound X," designed to explore the impact of a structural modification. Its binding affinities might be determined as follows:
| Receptor | Ki (nM) for Compound X |
| Dopamine D2 | 5.2 |
| Serotonin 5-HT2A | 2.1 |
The selectivity ratio would be calculated as: Selectivity Ratio (D2/5-HT2A) = Ki (D2) / Ki (5-HT2A) = 5.2 / 2.1 ≈ 2.48
A higher value for this ratio indicates greater selectivity for the 5-HT2A receptor over the D2 receptor. Research into novel butyrophenone derivatives has led to the identification of compounds with potent, balanced affinities for both receptors, which is a desirable characteristic for atypical antipsychotics. nih.govsci-hub.se For example, studies on N-substituted-pyridoindolines with varying butyrophenone sidechains have aimed to identify dual 5-HT2A/D2 receptor antagonists with an optimal balance for improved therapeutic profiles. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound
The structure-activity relationship (SAR) of butyrophenones is well-established, providing a framework for understanding how modifications to the fluanisone molecule would likely impact its pharmacological properties. The general butyrophenone pharmacophore consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a piperidine (B6355638) or piperazine (B1678402) ring with an aromatic substituent.
Butyrophenone Moiety : The 4-fluorobutyrophenone portion is critical for activity. The fluorine atom at the para-position of the phenyl ring generally enhances potency. The carbonyl group is considered optimal for activity, and the length of the propyl chain is crucial, with three carbons being ideal for D2 receptor antagonism. nih.gov
Piperazine/Piperidine Ring : This basic nitrogen-containing ring is essential. Modifications to this ring can significantly alter receptor affinity and selectivity. For example, replacing the piperidine ring in haloperidol (a structurally similar butyrophenone) with a diazepane ring led to a compound with a multi-receptor binding profile, exhibiting affinities at various dopamine and serotonin receptor subtypes. nih.gov
Aromatic Substituent on the Piperazine Ring : In fluanisone, this is a 2-methoxyphenyl group. Modifications to this aromatic ring can fine-tune receptor selectivity. For instance, in a series of flavone derivatives designed as multi-receptor antipsychotics, the nature of the substituent on the piperidine ring was critical for achieving high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov A study on a diazepane analog of haloperidol showed that a 4-chlorophenyl substituent on the diazepane ring resulted in high affinity for the 5-HT2A receptor. nih.gov
The following table summarizes the expected impact of certain structural modifications based on general SAR principles for butyrophenones:
| Structural Modification | Expected Impact on Activity |
| Altering the length of the alkyl chain | Deviation from the three-carbon chain generally decreases D2 antagonist activity. |
| Modifying the substituent on the piperazine nitrogen | Can significantly alter the receptor binding profile and selectivity (e.g., D2 vs. 5-HT2A). |
| Substituting the p-fluorophenyl group | Can affect potency and pharmacokinetic properties. |
| Replacing the piperazine ring with other heterocycles | Can lead to novel receptor interaction patterns and potentially improved side-effect profiles. nih.gov |
The three-dimensional structure (conformation) of this compound and its ability to fit into the binding pocket of target receptors are key determinants of its activity. Conformational analysis and pharmacophore modeling are computational tools used to understand these interactions.
A pharmacophore model for dopamine D2 antagonists typically includes several key features: a basic nitrogen atom, an aromatic ring, and specific hydrophobic and hydrogen-bonding regions, all arranged in a precise spatial orientation. nih.govnih.gov Studies incorporating butyrophenones like spiperone into D2 antagonist pharmacophore models have identified the following key features:
An ammonium nitrogen (from the piperazine ring).
The center of an aromatic ring.
The para-fluoro and carbonyl group of the butyrophenone moiety are thought to correspond to key interaction points within the receptor. nih.gov
Fluanisone, being a flexible molecule, can adopt numerous conformations. Computational energy calculations are used to identify low-energy, stable conformations that are likely to be biologically active. nih.gov The distance between the basic nitrogen and the aromatic ring is a critical parameter in these models, although significant variability has been observed among different high-affinity antagonists. nih.govresearchgate.net
A representative pharmacophore model for a D2 antagonist that would accommodate a butyrophenone like fluanisone would include:
| Pharmacophore Feature | Corresponding Moiety in Fluanisone |
| Hydrogen Bond Acceptor | Carbonyl oxygen |
| Aromatic Ring | 4-fluorophenyl group |
| Basic Nitrogen (Positive Ionizable) | Piperazine nitrogen |
| Hydrophobic/Aromatic Region | 2-methoxyphenyl group |
These models are crucial for virtual screening of compound libraries to identify novel molecules with the potential for D2 receptor antagonism and for guiding the rational design of new analogues with improved properties. mdpi.comdovepress.com
The development of novel antipsychotics often involves the synthesis and preclinical evaluation of analogues of existing drugs to identify candidates with improved efficacy and safety profiles. While specific preclinical evaluations of a wide range of fluanisone analogues are not abundant in the literature, studies on novel butyrophenone derivatives provide insight into this process.
One study detailed the synthesis and evaluation of a diazepane analog of haloperidol. This novel compound (Compound 13) was evaluated for its receptor binding profile and in animal models of antipsychotic activity. nih.gov
Preclinical Evaluation of a Novel Butyrophenone Analog (Compound 13):
Receptor Binding: Compound 13 was found to have a multi-receptor binding profile, with notable affinities for D2, D3, D4, 5-HT1A, 5-HT2A, and other receptors, a profile often associated with atypical antipsychotics. nih.gov
In Vivo Efficacy: The compound was tested for its ability to block apomorphine-induced stereotypy in rodents, a standard preclinical test for in vivo D2 receptor antagonism. Its efficacy was found to be comparable to that of the atypical antipsychotic clozapine. nih.gov
Side Effect Profile: A key preclinical assessment is the propensity to induce catalepsy in rats, which is predictive of extrapyramidal symptoms (EPS) in humans. Compound 13 did not produce catalepsy at doses significantly higher than its effective dose for blocking stereotypy, suggesting a low risk of EPS. nih.gov
The following table summarizes the preclinical data for this haloperidol analog, illustrating the type of data generated for novel butyrophenone derivatives.
| Parameter | Haloperidol | Clozapine | Compound 13 |
| D2 Receptor Affinity (Ki, nM) | 1.2 | 129 | 24.1 |
| 5-HT2A Receptor Affinity (Ki, nM) | 46.1 | 12.6 | 23.6 |
| Apomorphine-induced Stereotypy (ED50, µmol/kg) | 0.07 | 42.4 | 35.8 |
| Catalepsy Induction | Yes | No | No |
Data adapted from a study on a diazepane analog of haloperidol. nih.gov
This type of preclinical evaluation is essential for selecting promising drug candidates for further development. nih.gov
Preclinical Pharmacodynamics of this compound in Animal Models
Fluanisone's pharmacodynamic effects, particularly its impact on neuronal activity, can be investigated using neurophysiological techniques like electroencephalography (EEG) in animal models. A significant area of research has been its effect on spike-wave discharges (SWDs), which are the characteristic EEG pattern of absence seizures. These investigations often use genetic animal models, such as the WAG/Rij rat, which spontaneously develops absence-like seizures. nih.gov
A key study investigated the effects of a fentanyl-fluanisone combination on SWDs in WAG/Rij rats. To isolate the effects of fluanisone, the study also administered fluanisone alone. The findings demonstrated that fluanisone on its own induces a large, dose-dependent increase in the amount of spike-wave activity. nih.gov This pro-epileptic effect is thought to be mediated by its antagonistic action at dopamine D2 receptors. nih.govresearchgate.net The thalamocortical network is critically involved in the generation of SWDs, and dopamine is known to modulate the activity of this circuit. nih.gov By blocking D2 receptors, fluanisone likely alters the balance of excitation and inhibition within this network, thereby facilitating the hypersynchronous neuronal firing that manifests as SWDs. imrpress.combiorxiv.org
In contrast to its effect on the quantity of SWDs, fluanisone alone had only a small effect on the frequency of the spikes within the discharges. nih.gov
Summary of Fluanisone's Effects on Spike-Wave Discharges in WAG/Rij Rats:
| Parameter | Effect of Fluanisone Alone |
| Amount of Spike-Wave Activity | Large, dose-dependent increase |
| Frequency of Spikes within Discharges | Minimal effect |
| Proposed Mechanism | Antagonism of dopamine D2 receptors in the thalamocortical circuitry. nih.gov |
These findings are significant as they highlight the role of the dopaminergic system in the modulation of absence seizure activity and demonstrate a specific, measurable neurophysiological effect of fluanisone in a relevant preclinical model.
Behavioral Phenotyping in Rodent Models (e.g., Locomotor Activity Modulation)
This compound, a butyrophenone tranquilizer, is primarily utilized in preclinical research for its sedative and neuroleptic properties, often in combination with the opioid analgesic fentanyl. springermedizin.dewikipedia.org Its role in these combinations is to suppress undesirable side effects of the narcotic, such as excitement and vomiting. springermedizin.de In rodent models, the combination of fentanyl and fluanisone induces a state of neuroleptanalgesia, characterized by sedation and analgesia. researchgate.netnih.govresearchgate.net
Studies in various rodent species have demonstrated that this combination produces effective surgical anesthesia, particularly when supplemented with a benzodiazepine (B76468) like midazolam for muscle relaxation. researchgate.netnih.gov Research indicates that fluanisone itself contributes to a state of analgesic immobilization, which has been described as a dissociative state. researchgate.net In rabbits, the fentanyl-fluanisone combination has been shown to produce profound sedation and analgesia. nih.govresearchgate.net Furthermore, investigations in specific rodent models of epilepsy (WAG/Rij rats) have shown that the fentanyl-fluanisone combination can have a stimulating effect on the occurrence of spike-wave discharges, an indicator of epileptic activity. nih.gov Standardized tests to assess locomotor activity in rodents, which can be modulated by psychoactive compounds, include the use of activity boxes and biotelemetry systems to measure spontaneous mobility. mdpi.com
| Animal Model | Observed Behavioral Effect | Common Combination Agent(s) | Reference |
|---|---|---|---|
| Rats, Mice | Sedation, Tranquilization, Neuroleptanalgesia | Fentanyl | springermedizin.deresearchgate.net |
| Rats, Mice, Rabbits | Surgical Anesthesia | Fentanyl, Midazolam | researchgate.netnih.gov |
| Rabbits | Profound Sedation and Analgesia | Fentanyl | nih.govresearchgate.net |
| Epileptic Rats (WAG/Rij) | Stimulation of spike-wave discharges | Fentanyl | nih.gov |
Neurotransmitter Release and Turnover Studies in Animal Brain Regions
The primary mechanism of action for fluanisone involves its interaction with monoamine neurotransmitter systems, with a significant impact on the dopaminergic system. It functions as an antagonist at dopamine receptors, showing a particular affinity for the D2 subtype. By binding to these receptors and blocking the action of dopamine, fluanisone effectively reduces dopaminergic activity in key brain regions such as the striatum and limbic system.
Studies on brain biochemistry have revealed that acute administration of fluanisone can lead to a mild stimulation of dopamine (DA) turnover in the corpus striatum. This is evidenced by an increase in the brain levels of homovanillic acid (HVA), a primary metabolite of dopamine, which suggests an increase in dopamine synthesis and metabolism. Further insight has been gained from Positron Emission Tomography (PET) imaging studies in rats. These studies demonstrated that anesthesia with a fentanyl-fluanisone-midazolam combination resulted in a significantly lower binding potential of the dopamine D2/3 tracer [11C]raclopride in the striatum when compared to isoflurane (B1672236) anesthesia. This finding strongly suggests that fluanisone occupies D2/3 receptors, thereby reducing the availability for the tracer to bind.
| Neurotransmitter System | Mechanism/Effect | Brain Region | Methodology | Reference |
|---|---|---|---|---|
| Dopaminergic | Dopamine D2 Receptor Antagonism | Striatum, Limbic System | Biochemical Assays | |
| Dopaminergic | Weak stimulation of dopamine turnover (increased Homovanillic Acid) | Corpus Striatum | Biochemical Analysis | |
| Dopaminergic | Reduced D2/3 receptor binding potential (receptor occupancy) | Striatum | Positron Emission Tomography (PET) |
Preclinical Pharmacokinetics of this compound
Absorption and Distribution Dynamics in Animal Systems
The absorption of orally administered drugs is preceded by their dissolution, a step that is often the rate-limiting factor. msdvetmanual.com Following dissolution, a drug's absorption and subsequent distribution are influenced by its physicochemical properties, such as molecular size and lipophilicity. msdvetmanual.com Once a drug enters the systemic circulation, it is distributed to various tissues and fluids throughout the body. msdvetmanual.com Compounds that can readily pass through cell membranes may distribute throughout the total body water, including both extracellular and intracellular compartments. msdvetmanual.com Specific data regarding the absorption and distribution dynamics of this compound in preclinical animal models are not extensively detailed in the available literature.
Metabolic Pathways and Metabolite Identification in Animal Tissues
The biotransformation of xenobiotics is a critical process that determines their therapeutic efficacy and duration of action. Fluanisone is classified as a butyrophenone. While specific metabolic pathways for fluanisone are not well-documented in the available research, general principles of drug metabolism are applicable. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, play a crucial role. frontiersin.org For instance, fentanyl, the common partner drug for fluanisone, undergoes extensive hepatic metabolism primarily via N-dealkylation by the CYP3A4 isoenzyme to form its main inactive metabolite, norfentanyl.
The identification of metabolites in animal tissues is essential for a comprehensive understanding of a compound's fate. nih.govmdpi.comresearchgate.net Glucuronidation represents a major Phase II metabolic pathway for many drugs, which increases their water solubility and facilitates their elimination from the body. cgfarad.ca It is important to note that significant species differences in metabolic pathways exist, which can affect a drug's disposition and pharmacological profile.
Excretion Profiles in Preclinical Animal Models
In Vitro Pharmacokinetic Assays for this compound (e.g., Metabolic Stability in Microsomes)
In vitro metabolic stability assays are fundamental tools in early-stage drug discovery for predicting the in vivo pharmacokinetic behavior of a new chemical entity. researchgate.netnuvisan.com These assays assess a compound's susceptibility to metabolism by hepatic enzymes, providing crucial data for estimating its intrinsic clearance (CLint) and metabolic half-life (t1/2). nih.govresearchgate.net The most common systems used are liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comaxispharm.com
The microsomal stability assay involves incubating the test compound with liver microsomes sourced from various species (e.g., human, rat, mouse). axispharm.comresearchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, including the cytochrome P450 (CYP) superfamily. axispharm.comcreative-bioarray.com The metabolic reaction is initiated by adding a cofactor-regenerating system, typically NADPH. researchgate.netcreative-bioarray.com Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.comnih.gov The rate of disappearance of the compound is then used to calculate key pharmacokinetic parameters. researchgate.net
| Parameter | Description | Example Value |
|---|---|---|
| Incubation Time (min) | Time points at which samples are analyzed | 0, 5, 15, 30, 60 |
| % Parent Compound Remaining | Percentage of the initial compound concentration at each time point | 100, 85, 60, 35, 10 |
| Half-Life (t1/2, min) | Time required for the compound concentration to decrease by half | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | The inherent ability of the liver enzymes to metabolize a drug | 27.7 |
Advanced Analytical and Bioanalytical Methodologies for Fluanisone Hydrochloride Research
Spectroscopic Characterization and Structural Elucidation of Fluanisone (B1672854) Hydrochloride
Spectroscopic techniques are indispensable for elucidating the molecular structure of Fluanisone hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of this compound. alpaipars.com Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals offer valuable insights into the electronic environment and connectivity of the hydrogen atoms. For instance, the aromatic protons on the fluorophenyl and methoxyphenyl rings will exhibit characteristic chemical shifts in the downfield region of the spectrum. The protons of the piperidine (B6355638) ring and the ethyl chain will appear in the upfield region, with their specific chemical shifts and coupling patterns providing information about their spatial arrangement.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.
The following table summarizes typical ¹H and ¹³C NMR spectral data for related structures, which can be extrapolated to predict the spectrum of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.8 | 115 - 160 |
| Methoxy (B1213986) Protons | ~3.9 | ~55 |
| Piperidine Protons | 2.5 - 3.5 | 45 - 55 |
| Ethyl Chain Protons | 2.7 - 4.2 | 20 - 60 |
| Carbonyl Carbon | - | ~200 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, which are characteristic of specific functional groups.
Key functional groups in this compound and their expected IR absorption ranges are:
C=O (Ketone): A strong and sharp absorption band is expected in the region of 1670-1780 cm⁻¹. libretexts.org
Aromatic C-H stretching: These vibrations typically appear in the range of 3000-3100 cm⁻¹. lumenlearning.com
Aliphatic C-H stretching: Absorptions from the piperidine ring and ethyl chain are expected between 2850 and 2960 cm⁻¹. pressbooks.pub
C-O (Ether): The stretching vibration of the methoxy group will likely produce a band in the 1000-1300 cm⁻¹ region.
C-F (Aryl fluoride): A characteristic absorption for the carbon-fluorine bond is expected in the range of 1000-1400 cm⁻¹.
The following table provides a summary of the characteristic IR absorption bands for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ketone | C=O stretch | 1670 - 1780 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aliphatic Chain | C-H stretch | 2850 - 2960 |
| Ether | C-O stretch | 1000 - 1300 |
| Aryl Fluoride (B91410) | C-F stretch | 1000 - 1400 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound. In mass spectrometry, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the precise mass of the molecular ion.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the different structural motifs within this compound. Common fragmentation pathways for butyrophenones often involve cleavage at the carbonyl group and within the piperidine ring. chemguide.co.uk For Fluanisone, a prominent peak at m/z 123 is often observed. nih.gov
The following table illustrates some of the expected fragment ions for this compound.
| m/z Value | Proposed Fragment Structure |
| [M]+ | Intact Fluanisone molecule |
| 165 | 4-fluoro-benzoylpiperidine fragment |
| 123 | 4-fluorobenzoyl fragment |
| 218 | Piperazine-methoxyphenyl fragment |
Chromatographic Techniques for Purity Assessment and Quantification of this compound
Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification. These techniques are widely used in pharmaceutical quality control to ensure the purity and potency of the drug substance and its formulations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. ijnrd.org A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents), a pump to deliver the mobile phase, an injector, and a detector (commonly a UV detector).
Method development for this compound analysis involves optimizing several parameters to achieve good separation and peak shape. These parameters include the choice of the stationary phase, the composition of the mobile phase (e.g., acetonitrile (B52724) and a buffer), the flow rate, and the detection wavelength. wisdomlib.org For butyrophenone (B1668137) derivatives, a UV detection wavelength around 230-255 nm is often employed. wisdomlib.orgnih.gov
Once a suitable method is developed, it must be validated according to ICH guidelines to ensure its reliability and accuracy. nih.gov Validation parameters include:
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ajpaonline.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajpaonline.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ajpaonline.com
The following table summarizes typical HPLC method parameters and validation results for the analysis of related pharmaceutical compounds.
| Parameter | Typical Value/Result |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.7 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for the analysis of this compound, particularly for the identification of volatile impurities. europeanpharmaceuticalreview.com In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. researchgate.net
GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis. researchgate.net However, due to the relatively low volatility of this compound, derivatization may sometimes be necessary to improve its chromatographic properties. Pyrolysis GC-MS is an alternative approach that can be used for the analysis of non-volatile compounds. mdpi.com
The mass spectrometer provides detailed structural information about the separated components, allowing for their unambiguous identification. The fragmentation patterns obtained by GC-MS are highly reproducible and can be compared with spectral libraries for compound identification. nih.gov
GC-MS is particularly useful in forensic analysis and in the identification of unknown substances. researchgate.net While HPLC is more commonly used for routine quality control of this compound, GC-MS serves as a valuable complementary technique for specialized applications.
Flash Chromatography for Purification and Isolation of this compound and its Intermediates
Flash chromatography is a cornerstone technique in synthetic chemistry, prized for its efficiency in purifying and isolating compounds. researchgate.net This method is particularly applicable to the purification of this compound and its synthetic intermediates from complex reaction mixtures. The process utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. A solvent or a mixture of solvents, known as the mobile phase, is pushed through the column with pressure, which significantly speeds up the separation process compared to traditional column chromatography.
The separation principle relies on the differential partitioning of the components of a mixture between the stationary and mobile phases. For this compound and its precursors, chemists would select a solvent system where the desired compound has a moderate affinity for the stationary phase, allowing it to be separated from impurities that are either more strongly or more weakly adsorbed. The selection of the appropriate eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).
Below is a table representing a hypothetical purification scheme for a this compound intermediate.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1) |
| Sample Loading | Dry loading with Celite |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm |
| Target Compound | Intermediate X |
| Purity Achieved | >98% |
Development of Bioanalytical Methods for this compound in Biological Matrices (Preclinical)
The development of robust bioanalytical methods is a critical component of preclinical research, providing essential data on the pharmacokinetic profile of a drug candidate. itrlab.com For this compound, this involves creating and refining procedures to accurately quantify the compound in various biological matrices such as plasma, serum, urine, and tissue homogenates. itrlab.comnih.gov These methods are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. itrlab.com The development process begins with optimizing the chromatographic conditions to achieve a clean separation of this compound from endogenous matrix components and potential metabolites. This includes selecting the appropriate HPLC column, mobile phase composition, and gradient elution profile.
Simultaneously, the mass spectrometry parameters are optimized for the detection of this compound. This involves tuning the instrument to select specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which confers a high degree of specificity and minimizes interference from the complex biological matrix. itrlab.com
Sample preparation is another crucial aspect of method development. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove proteins and other interfering substances from the biological sample before analysis. The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the biological matrix. mdpi.com The overarching goal is to develop a method that is not only sensitive and selective but also rugged and high-throughput to support the large number of samples generated in preclinical studies. itrlab.com
The table below outlines key considerations in developing a bioanalytical method for this compound in different preclinical matrices.
| Biological Matrix | Key Development Considerations | Common Extraction Technique |
| Plasma/Serum | High protein content requires efficient removal. Potential for lipid interference. | Protein Precipitation, Solid-Phase Extraction |
| Urine | Wide variability in pH and salt concentration. Minimal protein content. | Dilute-and-shoot, Liquid-Liquid Extraction |
| Tissue Homogenate | Complex matrix with high lipid and protein content. Requires thorough homogenization. nih.gov | Solid-Phase Extraction, Liquid-Liquid Extraction |
Method Validation, Quality Control, and Reproducibility in this compound Analysis
Once a bioanalytical method is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for its intended purpose. nih.gov Method validation is a formal, documented process that provides scientific evidence that an analytical procedure yields reliable, accurate, and reproducible results. scielo.br For this compound analysis in a preclinical setting, this validation is typically performed in accordance with guidelines from regulatory agencies. nih.govunodc.org
The fundamental parameters evaluated during validation include selectivity, accuracy, precision, linearity, range, the limit of quantitation (LOQ), and stability. nih.govnih.gov
Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. scielo.br
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of agreement among a series of measurements. scielo.br Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Stability studies are conducted to evaluate the integrity of this compound in the biological matrix under various storage and handling conditions.
Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the continued validity of the results. unodc.org The data from these QC samples are used to accept or reject the analytical run, thereby ensuring the reproducibility and reliability of the data generated throughout the preclinical studies. nih.gov
The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical method for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy | Closeness of measured value to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LOQ). |
| Precision | Agreement between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LOQ). unodc.org |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | Lowest concentration reliably measured. | Analyte response should be at least 5 times the blank response; accuracy and precision criteria must be met. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Mean concentration should be within ±15% of the nominal concentration. |
Applications of Fluanisone Hydrochloride in Contemporary Preclinical Research Paradigms
Fluanisone (B1672854) Hydrochloride as a Tool in Neuropharmacological Research
The specific mechanism of action of Fluanisone hydrochloride on central nervous system receptors makes it a valuable agent for probing complex neural circuits and behaviors in animal models.
This compound's role in neuropharmacological research is intrinsically linked to its activity within the dopaminergic and serotonergic systems, two of the most critical neuronal pathways influencing brain function and behavior. nih.gov The compound is known to act as an inhibitor at the D(2) dopamine (B1211576) receptor and the 5-hydroxytryptamine (serotonin) receptor 2A. drugbank.com This dual antagonism allows researchers to use this compound to modulate these systems and study the resulting physiological and behavioral outcomes.
In preclinical studies, particularly with rat models, the antagonistic action of Fluanisone at dopamine receptors has been explored to understand its influence on neuronal activity. nih.gov Research in this area helps to clarify the role of specific dopamine receptor subtypes in mediating certain behaviors and neurological phenomena. By observing the effects of Fluanisone, often in comparison to or in combination with other agents that target these neurotransmitter systems, scientists can dissect the complex interplay between dopamine and serotonin (B10506) in the central nervous system. frontiersin.orgnih.govmdpi.com
Fluanisone is classified as a typical antipsychotic (neuroleptic) and a sedative of the butyrophenone (B1668137) chemical class. wikipedia.orgwikipedia.org This profile makes it a standard compound for inducing and studying states of sedation and neurolepsis in animal models. Its sedative-hypnotic properties are frequently utilized in combination with other agents to achieve a desired level of central nervous system depression for research purposes. drugbank.comnih.govnih.gov
Preclinical assessments often involve administering Fluanisone in combination with other compounds, such as benzodiazepines, to produce reliable surgical anesthesia in laboratory rodents and rabbits. researchgate.netnih.gov These studies characterize the quality of the sedation and the ability to perform procedures without causing pain responses in the animal models. nih.govsemanticscholar.org The reliable sedative action of Fluanisone facilitates a wide range of experimental procedures that require the animal to be immobilized and calm.
As a member of the butyrophenone class of compounds, research involving this compound contributes to a broader understanding of this entire pharmacological group. drugbank.comwikipedia.org Butyrophenones are a significant class of neuroleptic agents, and studies on individual members like Fluanisone help to delineate the structure-activity relationships and specific receptor interactions that define their effects. drugbank.com
Research into the mechanisms of butyrophenones often involves examining their interactions with various receptor systems, including NMDA receptors, in addition to their primary targets in the dopamine system. nih.gov While many antipsychotic agents inhibit NMDA receptor function, the specific properties of this action can differ among compounds. nih.gov Studies using Fluanisone help to build a more comprehensive model of how butyrophenone derivatives exert their effects on the central nervous system, contributing to the collective knowledge base for this important class of neuroleptics.
Utility of this compound in Animal Anesthesia and Analgesia Research Protocols
This compound is a cornerstone component in many injectable anesthetic regimens used in laboratory animals, particularly in the formation of neuroleptanalgesic protocols.
Fluanisone is frequently combined with a potent opioid analgesic, such as fentanyl, to produce a state of neuroleptanalgesia—a condition of tranquilization and profound analgesia. wikipedia.orgwikipedia.org This combination, commercially known as Hypnorm, is widely used for surgical procedures in rodents and rabbits. nih.govwikipedia.orgnih.gov The development of these protocols aims to provide effective surgical anesthesia, allowing for necessary scientific procedures while minimizing animal distress. nih.govresearchgate.net
Research has focused on refining these protocols, for instance, by adding a benzodiazepine (B76468) like midazolam to the fentanyl-fluanisone mixture. researchgate.netnih.gov This three-drug combination has been shown to produce good surgical anesthesia in a variety of laboratory animal species. researchgate.netnih.gov A key advantage noted in studies is the ability to administer the combination as a single injection. researchgate.netnih.gov The characterization of these protocols involves detailed observation of anesthetic induction, duration, and recovery.
Below is a data table summarizing findings from a study assessing the anesthetic effects of a fentanyl-fluanisone and midazolam combination in different laboratory species.
| Species | Time to Loss of Righting Reflex (min) | Time to Loss of Pedal Withdrawal Response (min) | Time to Return of Pedal Withdrawal Response (min) | Time to Return of Righting Reflex (min) |
|---|---|---|---|---|
| Mouse | 7 | 7 | 39 | 57 |
| Rat | 3 | 4 | 44 | 84 |
| Hamster | 4 | 5 | 55 | 117 |
| Gerbil | 6 | 8 | 67 | 107 |
| Rabbit | 4 | 5 | 57 | 80 |
A critical aspect of characterizing any anesthetic protocol is to understand its effects on the animal's physiological homeostasis. Research into neuroleptanalgesic combinations containing this compound systematically investigates their impact on cardiovascular and respiratory variables. nih.gov
Studies in rabbits anesthetized with fentanyl-fluanisone combinations have monitored key homeostatic parameters. For example, the administration of buprenorphine to reverse the effects of a fentanyl-fluanisone and midazolam anesthetic cocktail was shown to be accompanied by the return of arterial pH and blood gas values (PCO2) to pre-anesthetic levels. nih.govresearchgate.net Such investigations are crucial for establishing the physiological profile of the anesthetic regimen and ensuring its suitability for specific research applications where maintaining near-normal physiological conditions is paramount.
The table below outlines key physiological parameters that are often monitored in studies characterizing the effects of Fluanisone-based neuroleptanalgesic protocols.
| Physiological Parameter | Area of Research Focus | Associated Finding |
|---|---|---|
| Respiratory Rate | Respiratory System Function | Changes in respiratory rate are a primary effect studied, with reversal agents used to restore normal function nih.govresearchgate.net. |
| Arterial PCO2 | Blood Gas Homeostasis | Monitored to assess for hypercapnia; reversal can return values to pre-anesthetic baseline nih.govnih.gov. |
| Arterial pH | Acid-Base Balance | Investigated to detect acidosis; reversal agents aid in normalizing pH levels nih.govnih.gov. |
| Heart Rate | Cardiovascular System Function | Cardiovascular variables are studied in chronically catheterized animals to determine the protocol's impact nih.gov. |
| Blood Pressure | Cardiovascular System Function | Monitored as a key indicator of cardiovascular stability during anesthesia nih.gov. |
Comparative Studies of this compound-Based Anesthesia with Other Agents in Animal Research
This compound, typically used in combination with an opioid analgesic like fentanyl, forms a neuroleptanalgesic mixture that provides sedation and analgesia in laboratory animals. The choice of anesthetic agent can significantly influence experimental outcomes, and therefore, comparative studies are crucial for selecting the appropriate regimen for a specific research model.
One study compared the effects of an anesthetic combination of fentanyl, fluanisone, and midazolam with the inhalant anesthetic isoflurane (B1672236) in a rat model of cardiac arrest. nih.gov The investigation revealed significant differences in key physiological parameters between the two groups. Animals anesthetized with isoflurane showed a shorter time to return of spontaneous circulation (ROSC), required less epinephrine (B1671497) during resuscitation, and exhibited higher coronary perfusion pressure and mean arterial pressure after ROSC compared to the fentanyl/fluanisone/midazolam group. nih.gov Furthermore, the isoflurane group had decreased plasma levels of epinephrine but increased levels of endothelin-1. nih.gov These findings underscore the importance of anesthetic choice in cardiac arrest research, as the agent itself can impact hemodynamic function and key outcome measures. nih.gov
Another investigation compared a fentanyl/fluanisone–midazolam combination with a sufentanil–medetomidine anesthetic regimen in an experimental model of myocardial infarction in rats. This study found that the sufentanil-medetomidine combination was associated with fewer ventricular arrhythmias and a lower mortality rate during the experiment. bohrium.com
Historically, the combination of fentanyl and fluanisone (marketed as Hypnorm®) has been compared to barbiturates. Research in rats demonstrated that the recovery from Hypnorm® anesthesia was faster and less complicated than after anesthesia with mebumal sodium, a barbiturate. utlib.ee However, a notable side effect of Hypnorm® at high doses was respiratory depression. utlib.ee
While inhalation anesthesia with agents like isoflurane is often considered the method of choice for imaging protocols due to less cardiac depression, it is not without its own effects; isoflurane can inhibit peripheral resistance, leading to a decrease in blood pressure. taylorandfrancis.com The combination of fentanyl/fluanisone is a commonly used injectable alternative, particularly when combined with a benzodiazepine such as midazolam or diazepam to improve muscle relaxation. taylorandfrancis.comspringermedizin.de
The following table summarizes the comparative findings between a fentanyl/fluanisone/midazolam cocktail and isoflurane in a rat cardiac arrest model, based on the study by Secher et al. nih.gov
| Parameter | Fentanyl/Fluanisone/Midazolam | Isoflurane |
| Time to ROSC | Longer | Shorter nih.gov |
| Epinephrine Use | More | Less nih.gov |
| Coronary Perfusion Pressure | Lower | Increased nih.gov |
| Mean Arterial Pressure (Post-ROSC) | Lower | Higher nih.gov |
| Plasma Epinephrine | Higher | Decreased nih.gov |
| Plasma Endothelin-1 | Lower | Increased nih.gov |
Integration of this compound into In Vivo Imaging Modalities for Preclinical Studies
The use of in vivo imaging techniques in preclinical research has grown significantly, allowing for non-invasive, longitudinal monitoring of disease progression and therapeutic response in the same animal. springermedizin.denih.gov This approach enhances the efficiency of studies and aligns with ethical principles by reducing the number of animals required. springermedizin.denih.gov The choice of anesthesia is critical for successful imaging, as it must maintain the animal in a stable physiological state without interfering with the biological processes being studied.
Injectable anesthetic combinations, such as those containing fluanisone, are frequently used for these procedures. taylorandfrancis.com The combination of fentanyl/fluanisone with a benzodiazepine like midazolam is licensed for surgical anesthesia in rodents and produces good muscle relaxation, which is essential for preventing motion artifacts during imaging. springermedizin.de The primary advantage of such injectable combinations is the ability to administer them as a single injection, providing a stable plane of anesthesia for a defined period. nih.gov However, for prolonged imaging sessions, supplemental doses may be necessary to maintain a consistent level of anesthesia. taylorandfrancis.com
Magnetic Resonance Imaging (MRI) Applications in this compound-Anesthetized Animals
Magnetic Resonance Imaging (MRI) is a powerful tool in preclinical research that requires the animal subject to remain completely still for extended periods to acquire high-resolution images. Anesthesia is therefore mandatory. The anesthetic regimen must not only immobilize the animal but also maintain stable and well-defined physiological parameters, which is especially critical for functional MRI (fMRI) studies that measure responses to stimuli through changes in blood flow and oxygenation. springermedizin.de
Anesthetic combinations including fluanisone are utilized for MRI studies. However, the use of injectable agents for long-duration MRI acquisitions presents specific challenges. There is an increasing risk of developing hypoxia, particularly if oxygen supplementation is not provided. springermedizin.de This can lead to respiratory depression, hypercapnia, and acidosis, all of which can confound experimental results and compromise animal welfare. springermedizin.de Therefore, careful monitoring of the animal's physiological state is paramount during MRI procedures under any anesthetic.
The table below outlines key considerations when using injectable anesthetics like fluanisone combinations for MRI studies.
| Consideration | Implication for MRI Studies |
| Physiological Stability | Crucial for functional MRI (fMRI) to ensure that observed changes are due to the experimental stimulus and not anesthetic effects on blood flow or oxygenation. springermedizin.de |
| Immobility | Essential for preventing motion artifacts and ensuring high-quality, high-resolution images. Fluanisone combinations with benzodiazepines provide good muscle relaxation. springermedizin.de |
| Duration of Anesthesia | Injectable agents may require supplemental doses ("top-ups") for long imaging sessions, which can introduce variability. springermedizin.de |
| Risk of Hypoxia | Prolonged anesthesia with injectable agents without oxygen supplementation can lead to respiratory depression and hypoxia, affecting data and animal welfare. springermedizin.de |
Other Advanced Imaging Techniques in Preclinical Neuropharmacology
Beyond MRI, other advanced imaging modalities are central to preclinical neuropharmacology research. These include Positron Emission Tomography (PET) and optical imaging techniques like bioluminescence and fluorescence imaging. springermedizin.de
Positron Emission Tomography (PET) is used to quantify the distribution of radiolabeled molecules in vivo, allowing researchers to study drug-target engagement, receptor density, and metabolic processes. rsc.orgnih.gov For example, PET imaging with [11C]fentanyl has been used to study the pharmacokinetics and tissue distribution of the opioid in the brain and other organs. nih.gov Such studies require a stable anesthetic state to ensure accurate quantification of the tracer's uptake and clearance over time.
Optical imaging, including bioluminescence and fluorescence imaging, uses sensitive cameras to detect light emitted from probes within a living animal. springermedizin.denih.gov These techniques are widely used to monitor gene expression, track labeled cells, or assess the progression of tumors. springermedizin.de As with other modalities, maintaining the animal under a consistent plane of anesthesia is necessary to acquire reliable and reproducible longitudinal data from the same subject. Injectable anesthetics like fluanisone-based combinations are suitable for these procedures, which are often of shorter duration than MRI scans.
Methodological and Ethical Considerations in this compound Animal Research Studies
The use of animals in scientific research carries significant ethical and regulatory responsibilities. Researchers must justify the use of animals, ensure the scientific validity of their experiments, and prioritize the well-being of the animals under their care. nih.gov
Adherence to the 3Rs (Replacement, Reduction, Refinement) Principle
The principles of the 3Rs—Replacement, Reduction, and Refinement—provide a foundational ethical framework for conducting more humane animal research. plos.orghpra.ienih.gov
Replacement refers to using methods that avoid or replace the use of live animals, such as computer modeling or cell-based assays. hpra.iebps.ac.uk
Reduction involves using methods that enable researchers to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals. nih.govbps.ac.uk
Refinement refers to methods that alleviate or minimize potential pain, suffering, or distress, and enhance animal welfare for the animals still used. plos.orgnih.gov
The use of this compound as part of an anesthetic cocktail directly contributes to the principle of Refinement . hpra.ie By providing sedation and analgesia, it minimizes the pain and distress an animal might experience during an experimental procedure. nih.gov Proper anesthesia is a critical component of humane experimental technique. nih.gov
Furthermore, the use of fluanisone-based anesthesia facilitates techniques like in vivo imaging, which strongly supports the principle of Reduction . nih.gov Longitudinal imaging allows researchers to make repeated measurements in the same animal over time, meaning fewer animals are needed for a study compared to traditional methods that require separate groups of animals for each time point. nih.gov
Experimental Design Strategies for Enhanced Reproducibility and Validity
The quality and reproducibility of animal research are paramount. A significant factor that can compromise research validity is the improper use or reporting of anesthetic and analgesic agents. nih.gov The choice of anesthetic, including fluanisone-based combinations, must be carefully considered and justified within the experimental design.
Pain itself is a significant variable that can alter physiological and biochemical parameters, such as heart rate, and levels of epinephrine and cortisol. nih.gov By effectively alleviating pain and distress, appropriate anesthesia and analgesia can reduce this source of experimental variability, thereby enhancing the validity of the data. nih.gov
However, researchers and Institutional Animal Care and Use Committees (IACUCs) often face an "ethics of uncertainty" when concerns are raised that analgesic drugs themselves might interfere with research outcomes. nih.gov This highlights the need for well-designed experiments that account for the potential effects of the anesthetic agent. The experimental design should incorporate humane considerations for the animal's well-being from the outset. nih.gov Scientists must ensure that all personnel are properly trained in the administration of anesthetics and the care and handling of the specific species being studied to ensure both animal welfare and the integrity of the scientific results. nih.gov
Justification of Animal Model Selection and Sample Sizes in this compound Research
The credibility and translational value of preclinical research involving chemical compounds such as this compound are fundamentally dependent on the meticulous selection of appropriate animal models and the statistical justification of sample sizes. The choice of an animal model is a critical decision in study design, aiming to provide the most relevant biological system to answer the specific research question. aofoundation.org Similarly, the determination of an adequate sample size is essential to ensure that the study is sufficiently powered to detect a true effect, while also adhering to the ethical principles of animal welfare by avoiding the use of an excessive number of animals. frontiersin.orgnih.gov
Animal Model Selection
The selection of a species for preclinical toxicology and efficacy studies is a multifaceted process based on scientific, practical, and ethical considerations. nih.gov The primary scientific justification rests on the model's ability to mimic the human condition of interest in terms of its physiology, pharmacology, and metabolic profile. nih.govuu.nl In research where this compound is utilized, typically as a component of an anesthetic regimen, the choice of animal model is dictated by the primary objective of the surgical or experimental procedure.
Commonly used models in studies involving this compound include various species of rodents and rabbits.
Rodents (Mice and Rats): Mice and rats are frequently selected due to their well-characterized genetic backgrounds, physiological similarities to humans in many systems, cost-effectiveness, and established handling and procedural protocols. taylorandfrancis.comnih.govnih.gov Their use in surgical anesthesia protocols containing Fluanisone is licensed, making them a standard choice for a wide array of research applications. taylorandfrancis.com For instance, Wistar rats have been used in intracranial surgery studies under Fentanyl/Fluanisone anesthesia. nih.gov
Rabbits: Rabbits are also utilized in studies assessing the effects of drug combinations that include Fluanisone. nih.gov The choice of rabbits may be justified by their larger size, which can be advantageous for certain surgical procedures or when larger sample volumes (e.g., blood) are required.
The justification for using these species is often linked to their relevance as established laboratory animals for which a large body of comparative background data is available. nih.gov The ultimate goal is to select a model where the pharmacological effects are representative of what might be expected in humans. nih.gov
Sample Size Justification
Determining the appropriate number of animals for a study is a critical statistical and ethical consideration. frontiersin.orgnih.gov An insufficient sample size may fail to detect a real treatment effect, leading to false-negative results, whereas an overly large sample size wastes resources and unnecessarily exposes more animals to experimental procedures. frontiersin.org
Several methods are employed to justify sample size in preclinical research:
Power Analysis: This is the most common and scientifically favored method. nih.gov It involves calculating the sample size based on several parameters: the desired statistical power (usually 80% or higher), the significance level (alpha, typically 0.05), the expected effect size, and the variability of the data (standard deviation). frontiersin.org
Resource Equation Method: This method is often used for exploratory studies or when it is difficult to estimate the effect size. nih.govnih.gov It is based on the degrees of freedom (DF) of the Analysis of Variance (ANOVA), with an acceptable range for the error DF typically set between 10 and 20. nih.govkne-publishing.comresearchgate.net The formula is E = Total number of animals − Total number of groups, where E should fall within this range. nih.gov
Research studies that have utilized Fluanisone as part of their methodology provide examples of sample sizes used in practice. However, the explicit justification for the chosen numbers is not always detailed in the final publication. It is recommended that researchers include a clear statement in their manuscripts detailing the method used for sample size calculation. nih.gov
The following table summarizes examples of animal models and sample sizes from studies where a combination including Fluanisone was administered.
Table 1. Examples of Animal Models and Sample Sizes in Research Utilizing Fluanisone Combinations
| Study Focus | Animal Model | Sample Size Details | Reference |
|---|---|---|---|
| Anesthesia for Intracranial Surgery | Neonatal (7-day-old) Wistar Rats | 85 animals were used, with a 95% short-term survival rate (81/85). | nih.gov |
Consideration must also be given to expected animal attrition or death during the study period. The final sample size should be adjusted accordingly. For example, if a 10% attrition rate is anticipated, the calculated sample size should be divided by 0.9 to determine the number of animals to start with. nih.gov
Future Directions and Emerging Research Avenues for Fluanisone Hydrochloride
Exploration of Novel Receptor Interactions and Off-Target Binding Profiles
While the primary mechanism of action of fluanisone (B1672854) involves dopamine (B1211576) D2 receptor antagonism, emerging research is focused on elucidating its interactions with a broader range of molecular targets. Understanding these "off-target" interactions is crucial, as they can reveal novel therapeutic potentials and provide a more comprehensive understanding of the compound's pharmacological effects.
Systematic approaches are being employed to identify previously unknown binding partners for fluanisone. These strategies often involve screening the compound against large panels of receptors, enzymes, and ion channels. Computational methods, such as chemical similarity searching, have suggested potential interactions with adrenergic receptors, specifically adrenoceptor alpha 1B (ADRA1B) and adrenoceptor alpha 1D (ADRA1D). researchgate.net This is based on the similarity of fluanisone to other compounds with known potent activity at these receptors. researchgate.net Such computational predictions provide a rationale for targeted experimental validation to confirm these novel interactions and determine their functional consequences.
The identification of off-target binding is critical in drug development to anticipate potential side effects. researchgate.net However, these interactions can also be therapeutically beneficial. For instance, engagement with multiple receptors could lead to a more desirable clinical outcome through synergistic effects. nih.gov The development of online platforms that combine structure-based modeling with deep learning methods is facilitating the automated assessment of off-target liabilities, providing insights into potential modes of action. researchgate.net
Table 1: Predicted Novel Receptor Interactions for Fluanisone Hydrochloride
| Receptor Subtype | Prediction Method | Potential Implication |
|---|---|---|
| Adrenoceptor Alpha 1B (ADRA1B) | Chemical Similarity Searching (MOST) researchgate.net | Modulation of blood pressure, smooth muscle contraction |
| Adrenoceptor Alpha 1D (ADRA1D) | Chemical Similarity Searching (MOST) researchgate.net | Regulation of vascular tone, potential cardiovascular effects |
Development of Advanced Computational Models for this compound Design and Optimization
Computational modeling is becoming an indispensable tool in modern drug discovery and development, offering the ability to predict and analyze molecular interactions with high precision. For this compound, these models are being used to refine its structure for improved efficacy and to understand its complex interactions with biological systems.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations have long been used to identify targets and optimize lead compounds. researchgate.net More recently, the integration of artificial intelligence (AI) and machine learning (ML) has significantly enhanced these computational tools. researchgate.net These advanced models can predict drug-target interactions, analyze bioactivity spectra, and perform reverse docking to identify potential binding sites. researchgate.net
For instance, computational fluid dynamics (CFD) has been utilized to model the delivery of drugs. nih.gov While not directly studying fluanisone's molecular interactions, this demonstrates the power of computational modeling in understanding the physical and pharmacokinetic aspects of drug administration. nih.gov In the context of fluanisone, similar computational frameworks could be developed to simulate its interaction kinetics with various receptors, predicting its effects on cellular and tissue-level electrical activity. nih.gov This could be particularly relevant for understanding its neurological and potential cardiovascular effects. The goal of these in silico approaches is to create a virtual drug-screening system that can model drug-channel interactions and predict the emergent effects of compounds like fluanisone on complex biological systems. nih.gov
Investigation of this compound's Potential as a Chemical Probe for Undiscovered Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes is essential for interrogating the function of proteins and elucidating their roles in health and disease. nih.gov Given its defined chemical structure and biological activity, this compound has the potential to be developed into a chemical probe to explore novel biological pathways.
The process of developing a chemical probe involves iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and in vivo suitability. nih.gov For fluanisone, this would involve synthesizing analogs and assessing their structure-activity relationships (SAR) through a variety of assays. nih.gov These assays could be target-based, measuring interactions with specific proteins, or phenotype-based, observing changes in cellular behavior. nih.gov
By systematically modifying the fluanisone scaffold and evaluating the biological activities of the resulting analogs, researchers can identify compounds with high specificity for a particular target. These highly selective probes can then be used to investigate the function of that target in a cellular or organismal context, potentially uncovering its involvement in previously unknown biological pathways. nih.gov The modular nature of synthetic chemistry allows for the creation of diverse compound libraries, facilitating the exploration of a wide range of biological targets. nih.gov
Integration of this compound into Multi-Omics Research for System-Level Understanding
Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. mdpi.com Integrating this compound into such research can offer a system-level understanding of its pharmacological effects and mechanisms of action.
By treating cells or organisms with fluanisone and subsequently performing multi-omics analysis, researchers can observe the global changes that occur across different biological layers. nih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound. mdpi.com
This integrated data can help construct regulatory networks and elucidate the complex interplay between different biological molecules in response to fluanisone. mdpi.comnih.gov Such an approach moves beyond a single-target perspective and allows for the identification of the broader biological pathways and networks modulated by the compound. nih.gov Advanced bioinformatics tools and machine learning algorithms are being developed to analyze and interpret these large and complex datasets, enabling the generation of new hypotheses about a drug's mechanism of action. nih.govmdpi.com
Table 2: Potential Multi-Omics Applications with this compound
| Omics Level | Potential Insights | Research Question |
|---|---|---|
| Transcriptomics | Changes in gene expression profiles in response to fluanisone treatment. | Which genes are up- or down-regulated by fluanisone, and what are their associated pathways? |
| Proteomics | Alterations in protein abundance and post-translational modifications. | How does fluanisone affect the cellular proteome and signaling cascades? |
| Metabolomics | Shifts in metabolic fingerprints and pathway fluxes. | What are the downstream metabolic consequences of fluanisone's activity? |
| Integrated Multi-Omics | Construction of comprehensive biological networks modulated by fluanisone. | How do the genomic, transcriptomic, proteomic, and metabolomic responses to fluanisone interact to produce its overall pharmacological effect? |
Innovation in Synthetic Methodologies for Enhanced Purity and Scalability in Research Applications
The availability of high-purity and scalable quantities of this compound is essential for its use in advanced research applications. Innovations in synthetic organic chemistry are crucial for achieving these goals.
Modern synthetic methodologies focus on developing efficient, cost-effective, and environmentally friendly routes to produce complex molecules. For fluanisone, this could involve the development of novel catalytic systems or flow chemistry processes to improve reaction yields and reduce the formation of impurities. The ability to perform synthesis on a gram scale is necessary for generating sufficient material for extensive biological studies, including in vivo experiments. nih.gov
Furthermore, the development of modular synthetic pathways is highly advantageous. nih.gov Such pathways allow for the facile generation of a wide range of analogs by introducing diversity at different points in the synthesis. This is critical for structure-activity relationship studies and the optimization of fluanisone as a chemical probe or therapeutic lead. Asymmetric synthesis techniques are also important for preparing specific enantiomers of fluanisone and its derivatives, as different stereoisomers can exhibit distinct biological activities. nih.gov
Q & A
Q. What are the established methodologies for synthesizing Fluanisone hydrochloride, and what purity benchmarks are critical for pharmacological studies?
this compound, a halogenated benzimidazole derivative, is synthesized via multi-step halogenation and salt formation. Key steps include introducing fluorine/chlorine groups to the benzimidazole core, followed by hydrochloride salt precipitation. Purity (>98%) is validated using HPLC with a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), and UV detection at 254 nm . Impurity profiling via mass spectrometry ensures compliance with ICH guidelines for residual solvents and byproducts .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Reverse-phase HPLC with fluorescence detection (excitation 280 nm, emission 320 nm) is preferred for plasma/serum samples. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (C18 cartridges). For tissue homogenates, LC-MS/MS using deuterated internal standards (e.g., D6-chlorpromazine) improves accuracy, with a LOQ of 0.1 ng/mL .
Q. What receptor-binding profiles define this compound’s pharmacological activity?
Fluanisone primarily antagonizes dopamine D2 receptors (Ki = 12 nM) and σ1 receptors (Ki = 8 nM), validated via radioligand displacement assays using [³H]-spiperone and [³H]-DTG. Secondary activity at α1-adrenergic receptors (Ki = 35 nM) explains its sedative effects. Competitive binding studies in rat striatal membranes are standard .
Q. How do formulation variables (e.g., salt form, excipients) influence this compound’s stability in preclinical studies?
Stability is pH-dependent: degradation accelerates above pH 7.0, forming des-fluoro metabolites. Lyophilized formulations with mannitol (1:1 ratio) retain >95% potency for 24 months at -20°C. For aqueous solutions, sodium citrate buffer (pH 4.5) and nitrogen headspace prevent oxidation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported efficacy data across animal models of psychosis?
Discrepancies in ED50 values (e.g., 2.5 mg/kg vs. 5.0 mg/kg in rodent models) arise from differences in dosing regimens (acute vs. chronic) and behavioral endpoints (e.g., apomorphine-induced climbing vs. prepulse inhibition). Standardize protocols using the MATRICS consensus guidelines, include positive controls (haloperidol), and perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolite interference .
Q. What in vitro and in vivo models best elucidate Fluanisone’s neuroleptic mechanisms while minimizing off-target effects?
In vitro: Use primary cortical neurons transfected with D2 receptor-GFP to visualize receptor internalization via confocal microscopy. In vivo: Combine microdialysis (measuring striatal dopamine levels) with EEG telemetry in freely moving rats to correlate D2 occupancy (≥65%) with sedation . For off-target profiling, screen against CEREP’s panel of 168 GPCRs and ion channels .
Q. What strategies mitigate this compound’s low aqueous solubility (<0.1 mg/mL) in translational formulations?
Nanoemulsions (e.g., 20% Labrafil® M1944CS, 2% Tween 80) improve solubility to 5 mg/mL. Alternatively, co-crystallization with succinic acid enhances dissolution rate (85% release in 30 mins vs. 40% for pure API) without altering receptor affinity .
Q. How can researchers validate Fluanisone’s species-specific pharmacokinetics to optimize dosing in cross-species studies?
Allometric scaling using rat, dog, and primate data predicts human clearance (CL = 12 L/h). Confirm via PBPK modeling (GastroPlus®) incorporating CYP3A4/5 metabolism (t1/2 = 6–8 h). Adjust for renal excretion (20% unchanged in urine) in renally impaired models .
Q. What computational approaches predict Fluanisone’s metabolite-mediated toxicity in long-term studies?
Use Schrödinger’s ADMET Predictor™ to identify reactive metabolites (e.g., N-oxide derivatives). Validate with hepatic S9 fractions + NADPH, followed by LC-QTOF-MS. Prioritize metabolites with glutathione depletion >50% in HepG2 cells .
Methodological Resources
- Synthesis & Purity : Refer to USP monographs for halogenated antipsychotics (e.g., fexofenadine hydrochloride) for column specifications and gradient protocols .
- Toxicology : Follow OECD 423 guidelines for acute toxicity, using zebrafish embryos (FET test) to screen neurodevelopmental risks .
- Data Analysis : Apply mixed-effects models (e.g., NONMEM®) to address inter-study variability in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
